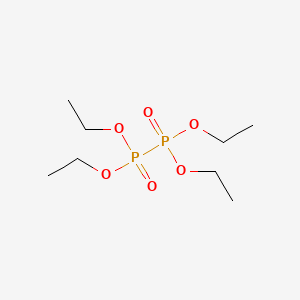

Hypophosphoric acid, tetraethyl ester

説明

Hypophosphoric acid, also known as diphosphoric acid, is a mineral acid with the formula H4P2O6 . Each phosphorus atom in hypophosphoric acid is in a formal oxidation state of +4 . The phosphorus atoms are identical and joined directly with a P−P bond . Hypophosphoric acid can also condense with the hydroxyl groups of alcohols to form phosphate esters .

Synthesis Analysis

Hypophosphoric acid can be prepared by the reaction of red phosphorus with sodium chlorite at room temperature . A mixture of hypophosphoric acid, phosphorous acid (H3PO3), and phosphoric acid (H3PO4) is produced when white phosphorus oxidizes in air when partially immersed in water . The tetrasodium salt Na4P2O6·10H2O crystallizes at pH 10 and the disodium salt, Na2H2PO6·6H2O at pH 5.2 . The disodium salt can be passed through an ion exchange column to form the acid dihydrate, H4P2O6·2H2O .Molecular Structure Analysis

The structure of hypophosphoric acid contains a P−P bond . The first structure, H2P(=O)–(OH), having one hydroxyl group, a phosphoryl oxygen, and two P–H bonds, i.e., a pentavalent phosphorus atom, was the result of the NMR study by spin–spin splitting of aqueous H3PO2 solutions .Chemical Reactions Analysis

Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . RhCl3 catalyzed the exchange reaction of disulfides and hypodiphosphoric acid tetraalkyl esters in water under homogeneous conditions, which indicated the hypodiphosphoric acid tetraalkyl esters to be novel and efficient phosphorylation reagents in water .Physical And Chemical Properties Analysis

Esters are common solvents . Hypophosphorous acid is a colorless compound with a low melting point (m.p. 26.5 °C); it is soluble in water, alcohols, and dioxane .科学的研究の応用

Reactivity and Synthesis

- Hypophosphoric acid esters demonstrate high reactivity and are promising for processes involving the formation of phosphorus-carbon (P─C) bonds, as evidenced by the synthesis of esters with cyclohexanol and diisopropylidene-α-D-glycofuranose systems (Nifantyev et al., 2005).

- The synthesis of hypodiphosphoric acid (formerly known as hypophosphoric acid) and its derivatives, including esters, has been a subject of interest since 1877. These compounds, containing the >P(=O)-P(=O)< fragment, play an essential role in medicinal chemistry and nature (J. Nycz, 2021).

Chemical Interactions and Applications

- Esters of hypophosphorous acid, including hypophosphoric acid esters, react with alcohols, leading to the formation of phosphonous acids. This reaction is a key part of various chemical processes (Devedjiev & Borisov, 1990).

- Hypophosphorous compounds, including esters, engage in metal-catalyzed C-P bond-forming reactions with allenes, dienes, and activated allylic electrophiles. These reactions are crucial for the synthesis of allylic H-phosphinic acids and their esters, demonstrating their potential in organic synthesis (Bravo-Altamirano et al., 2008).

Environmental Impact

- Organophosphate esters like hypophosphoric acid tetraethyl ester are used in various applications, including flame retardants and plasticizers. Their environmental impact, particularly their toxicity and persistence, is a growing concern. Studies have been conducted to understand their distribution and fate in the environment, highlighting their significance in environmental chemistry (Martínez-Carballo et al., 2007).

Potential as Flame Retardants

- Tetrakis(trimethylsilyl)hypophosphate, a derivative of hypophosphoric acid, has been studied for its potential as a flame retardant. When applied to cotton fabrics, it hydrolyzes to form hypophosphoric acid, which acts as an efficient flame retardant, demonstrating its practical application in material science (Ruflin et al., 2007).

作用機序

将来の方向性

There is a high interest in this class of compounds and synthetic applications in basic research . The review covers the strategies related to synthesizing hypodiphosphoric acid (former name hypophosphoric acid), its ester form, and diphosphine dioxides . Last but not least, a few properties and applications of the compounds with the outlined structures are presented .

特性

IUPAC Name |

1-[diethoxyphosphoryl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O6P2/c1-5-11-15(9,12-6-2)16(10,13-7-3)14-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYTVTNVBQEUQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338351 | |

| Record name | Hypophosphoric acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

679-37-8 | |

| Record name | Hypophosphoric acid, tetraethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

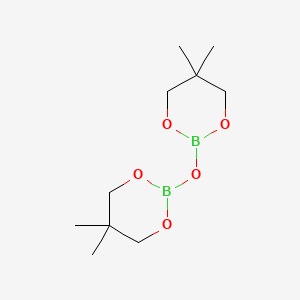

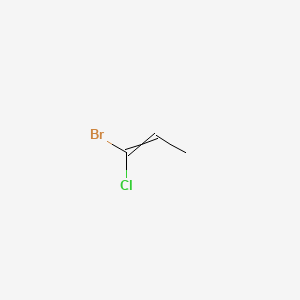

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)